molecular formula C9H18N3Na2O16P3 B1669312 CTP Disodium Dihydrate CAS No. 81012-87-5

CTP Disodium Dihydrate

Cat. No.: B1669312
CAS No.: 81012-87-5
M. Wt: 563.15 g/mol
InChI Key: KNSYTSUGTLJHPS-ODQFIEKDSA-L
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Scientific Research Applications

CTP Disodium Dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

CTP Disodium Dihydrate, also known as Cytidine-5’-triphosphate disodium salt dihydrate, primarily targets the aspartate carbamoyltransferase enzyme . This enzyme plays a crucial role in pyrimidine biosynthesis . Additionally, this compound acts as an agonist of the P2X4 purinergic receptor .

Mode of Action

This compound interacts with its targets by preventing the action of aspartate carbamoyltransferase . This interaction results in changes in the pyrimidine biosynthesis pathway . Like adenosine triphosphate (ATP), this compound serves as a molecule of high energy . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By preventing the action of aspartate carbamoyltransferase, this compound alters the production of pyrimidines . Additionally, it plays a role in the glycerophospholipid biosynthesis and protein glycosylation pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in pyrimidine biosynthesis , glycerophospholipid biosynthesis , and protein glycosylation . By acting as a coenzyme in these processes, this compound influences the production of pyrimidines, glycerophospholipids, and glycosylated proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for stability .

Safety and Hazards

When handling CTP, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Avoid dust formation . Protect from moisture .

Future Directions

CTP is a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist . It is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent . It has potential applications in the study of silver nanoclusters interaction and fluorescence emission experiments of copper (II)–2,6-bis (2-benzimidazolyl)pyridine complex .

Biochemical Analysis

Biochemical Properties

Cytidine-5’-triphosphate disodium salt dihydrate is involved in several biochemical reactions. It acts as a substrate for RNA polymerases during the synthesis of RNA, where it is incorporated into the growing RNA chain. Additionally, it serves as a coenzyme in the synthesis of glycerophospholipids, which are vital components of cell membranes . Cytidine-5’-triphosphate disodium salt dihydrate also interacts with enzymes such as CTP synthetase, which catalyzes the conversion of UTP to CTP, and aspartate carbamoyltransferase, which is involved in pyrimidine biosynthesis . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways.

Cellular Effects

Cytidine-5’-triphosphate disodium salt dihydrate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a role in the regulation of cell signaling pathways by acting as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes . This compound also affects gene expression by serving as a substrate for RNA synthesis, thereby influencing the production of proteins and other biomolecules . Additionally, Cytidine-5’-triphosphate disodium salt dihydrate is involved in cellular metabolism by participating in the synthesis of glycerophospholipids and glycosylation of proteins .

Molecular Mechanism

At the molecular level, Cytidine-5’-triphosphate disodium salt dihydrate exerts its effects through various binding interactions and enzymatic activities. It binds to RNA polymerases during RNA synthesis, facilitating the incorporation of cytidine into the RNA chain . It also acts as an allosteric regulator of aspartate carbamoyltransferase, inhibiting its activity and thereby regulating pyrimidine biosynthesis . Furthermore, Cytidine-5’-triphosphate disodium salt dihydrate is involved in the activation of CTP synthetase, which catalyzes the conversion of UTP to CTP, a critical step in nucleotide metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytidine-5’-triphosphate disodium salt dihydrate can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that Cytidine-5’-triphosphate disodium salt dihydrate can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of Cytidine-5’-triphosphate disodium salt dihydrate in animal models are dose-dependent. At lower doses, it has been shown to support normal cellular functions and metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage effects highlight the importance of careful dosing and monitoring in experimental studies involving animal models.

Metabolic Pathways

Cytidine-5’-triphosphate disodium salt dihydrate is involved in several metabolic pathways, including the synthesis of RNA, glycerophospholipids, and glycosylation of proteins . It acts as a substrate for RNA polymerases and CTP synthetase, facilitating the production of RNA and CTP, respectively . Additionally, it plays a role in the regulation of pyrimidine biosynthesis by inhibiting aspartate carbamoyltransferase . These metabolic pathways are essential for maintaining cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, Cytidine-5’-triphosphate disodium salt dihydrate is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and is distributed to different cellular compartments where it exerts its effects . The compound’s localization and accumulation are influenced by factors such as cellular demand and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research and applications.

Subcellular Localization

Cytidine-5’-triphosphate disodium salt dihydrate is localized in various subcellular compartments, including the nucleus and cytoplasm . In the nucleus, it is involved in RNA synthesis, while in the cytoplasm, it participates in metabolic processes such as glycerophospholipid synthesis and protein glycosylation . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for its proper function and activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

CTP Disodium Dihydrate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate, which is then extracted and purified through a series of chromatographic techniques to obtain the disodium dihydrate form .

Chemical Reactions Analysis

Types of Reactions

CTP Disodium Dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: Formation of RNA.

    Hydrolysis: Formation of CDP and inorganic phosphate.

    Substitution: Formation of RNA strands.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.

    Guanosine Triphosphate (GTP): Contains guanine instead of cytosine.

    Uridine Triphosphate (UTP): Contains uracil instead of cytosine.

Uniqueness

CTP Disodium Dihydrate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways that are distinct from those of ATP, GTP, and UTP. Its ability to act as a substrate for specific enzymes and its role in the synthesis of phosphatidylcholine and sialylation reactions highlight its distinct biochemical functions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cytidine-5'-triphosphate disodium salt dihydrate involves the conversion of the starting material, cytidine, into cytidine triphosphate followed by the addition of disodium salt to form the final product.", "Starting Materials": [ "Cytidine", "Triphosphoric acid", "Sodium hydroxide", "Disodium salt", "Water" ], "Reaction": [ "Step 1: Cytidine is reacted with triphosphoric acid in the presence of sodium hydroxide to form cytidine triphosphate.", "Step 2: Disodium salt is added to the cytidine triphosphate solution to form Cytidine-5'-triphosphate disodium salt.", "Step 3: The product is then isolated and purified by precipitation with water to obtain Cytidine-5'-triphosphate disodium salt dihydrate." ] }

CAS No.

81012-87-5

Molecular Formula

C9H18N3Na2O16P3

Molecular Weight

563.15 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

KNSYTSUGTLJHPS-ODQFIEKDSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Appearance

Solid powder

melting_point

215 - 218 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CTP disodium dihydrate;  CTP disodium salt dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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